

# Application Notes and Protocols: NP(44-52) Peptide in Influenza Vaccine Research

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                            |           |
|----------------------|----------------------------|-----------|
| Compound Name:       | Influenza virus NP (44-52) |           |
| Cat. No.:            | B12383220                  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

The influenza virus nucleoprotein (NP) is a highly conserved internal protein, making it a key target for universal influenza vaccine strategies. Within the NP, the peptide sequence spanning amino acids 44-52 (NP(44-52)) has been identified as a critical epitope for inducing cell-mediated immunity. Specifically, NP(44-52), with the sequence CTELKLSDY, is a well-characterized HLA-A1-restricted cytotoxic T lymphocyte (CTL) epitope.[1] Research has demonstrated that this peptide can elicit potent CTL responses, which are crucial for clearing virally infected cells and contributing to protective immunity against various influenza A virus strains.[2][3] These application notes provide an overview of the utility of the NP(44-52) peptide in influenza research and detailed protocols for its use in immunological assays.

## **Applications**

The NP(44-52) peptide is a valuable tool for various applications in influenza vaccine research, including:

Screening for T-cell responses: Assessing the presence and frequency of NP(44-52)-specific
T-cells in peripheral blood mononuclear cells (PBMCs) from individuals previously exposed
to influenza or vaccinated.



- Evaluating vaccine immunogenicity: Measuring the ability of novel vaccine candidates to induce a CTL response against this conserved epitope.
- CTL epitope mapping: Serving as a positive control in assays designed to identify new T-cell epitopes.
- In vitro stimulation of CTLs: Expanding NP(44-52)-specific CTL populations from PBMCs for further characterization and functional assays.
- Studying immune escape: Investigating the impact of mutations within the NP(44-52) sequence on T-cell recognition and viral fitness.[2]

### **Data Presentation**

The following tables summarize quantitative data related to the immunogenicity and presentation of the NP(44-52) peptide.

Table 1: Immunogenicity of Influenza A Virus NP(44-52) Peptide



| Parameter           | Description                                                                                        | Value/Observa<br>tion                                                                                           | HLA<br>Restriction | Reference |
|---------------------|----------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------|--------------------|-----------|
| CTLp Frequency      | Frequency of cytotoxic T lymphocyte precursors specific for NP(44-52).                             | Three-fold higher in HLA-A1+, A2+, B8+, B35+ donors compared to other donor groups.                             | HLA-A1             | [4]       |
| Immunodominan<br>ce | Relative contribution of the NP(44-52) specific response to the total anti-influenza CTL response. | Dominantly recognized in 8 out of 16 HLA-A1 positive donors.                                                    | HLA-A1             |           |
| Cross-reactivity    | Recognition of NP(44-52) variants from different influenza strains.                                | H7N9 variant (Y9N substitution) was not recognized by CTLs specific for the original H1N1 or seasonal variants. | HLA-A1             | [5]       |

Table 2: Binding of NP(44-52) Peptide to MHC Class I Molecules



| Peptide<br>Sequence | MHC Allele           | Binding<br>Affinity/Stabilit<br>y | Method                          | Reference |
|---------------------|----------------------|-----------------------------------|---------------------------------|-----------|
| CTELKLSDY           | HLA-A1               | Binds to HLA-A1.                  | In vitro peptide binding assay. | [6]       |
| CTELKLSDY           | SLA-10401<br>(Swine) | Binds to SLA-<br>10401.           | Crystal Structure<br>Analysis.  | [7]       |

## **Experimental Protocols**

# Protocol 1: In Vitro Stimulation of PBMCs with NP(44-52) Peptide and Intracellular Cytokine Staining (ICS)

This protocol describes the stimulation of peripheral blood mononuclear cells (PBMCs) with the NP(44-52) peptide to detect influenza-specific T-cell responses through the measurement of intracellular cytokine production (e.g., IFN-γ, TNF-α) by flow cytometry.

#### Materials:

- Cryopreserved or fresh PBMCs from HLA-A1 positive donors
- RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine,
   100 U/mL penicillin, and 100 μg/mL streptomycin (R10 medium)
- Influenza NP(44-52) peptide (CTELKLSDY), sterile and high purity
- Staphylococcal enterotoxin B (SEB) as a positive control
- DMSO (vehicle control for peptide)
- Brefeldin A and Monensin (protein transport inhibitors)
- Anti-CD28 and Anti-CD49d antibodies (co-stimulatory)
- Fluorescently conjugated antibodies against cell surface markers (e.g., CD3, CD8, CD4) and intracellular cytokines (e.g., IFN-y, TNF-α)



- Fixation/Permeabilization buffers
- FACS tubes or 96-well U-bottom plates
- Flow cytometer

#### Procedure:

- Thawing and Resting PBMCs:
  - Thaw cryopreserved PBMCs quickly in a 37°C water bath.
  - Transfer cells to a 15 mL conical tube and slowly add R10 medium.
  - Centrifuge at 300 x g for 10 minutes, discard the supernatant.
  - Resuspend the cell pellet in fresh R10 medium and count the cells.
  - Adjust the cell concentration to 2 x 10<sup>6</sup> cells/mL in R10 medium.
  - Allow the cells to rest for at least 2 hours at 37°C, 5% CO2.
- Stimulation:
  - Plate 1 x 10<sup>6</sup> cells (0.5 mL) into FACS tubes or a 96-well plate.
  - Add co-stimulatory antibodies (Anti-CD28 and Anti-CD49d) to each tube/well at a final concentration of 1 μg/mL each.
  - Prepare the following stimulation conditions in separate tubes/wells:
    - Unstimulated Control: Add DMSO (at the same final concentration as the peptide stock).
    - NP(44-52) Stimulation: Add NP(44-52) peptide to a final concentration of 1-10 μg/mL.
    - Positive Control: Add SEB to a final concentration of 1 μg/mL.
  - Incubate for 1-2 hours at 37°C, 5% CO2.



- Add Brefeldin A (e.g., 10 μg/mL) and Monensin (e.g., 1 μg/mL) to all tubes/wells to inhibit cytokine secretion.
- Incubate for an additional 4-6 hours (or overnight for some applications) at 37°C, 5% CO2.

#### Staining:

- Centrifuge the cells at 500 x g for 5 minutes and discard the supernatant.
- Surface Staining: Resuspend the cell pellet in 50 μL of FACS buffer (PBS + 2% FBS)
  containing the appropriate dilutions of fluorescently labeled antibodies against surface
  markers (e.g., CD3, CD8).
- Incubate for 20-30 minutes at 4°C in the dark.
- Wash the cells with 2 mL of FACS buffer and centrifuge.
- $\circ$  Fixation and Permeabilization: Resuspend the cell pellet in 100-200  $\mu L$  of Fixation/Permeabilization buffer.
- Incubate for 20 minutes at room temperature in the dark.
- Wash the cells with 1X Permeabilization/Wash buffer.
- Intracellular Staining: Resuspend the fixed and permeabilized cells in 50 μL of 1X
   Permeabilization/Wash buffer containing the appropriate dilutions of fluorescently labeled antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α).
- Incubate for 30 minutes at room temperature in the dark.
- Wash the cells twice with 1X Permeabilization/Wash buffer.
- Resuspend the final cell pellet in 200-300 μL of FACS buffer.
- Flow Cytometry Analysis:
  - Acquire the samples on a flow cytometer.
  - Gate on lymphocytes, singlets, and then CD3+ T-cells.



- Further gate on CD8+ T-cells.
- Analyze the expression of IFN-γ and/or TNF-α within the CD8+ T-cell population for each stimulation condition.
- The frequency of NP(44-52)-specific T-cells is the percentage of cytokine-positive cells in the NP(44-52) stimulated sample after subtracting the background from the unstimulated (DMSO) control.

# Protocol 2: General Protocol for Peptide Vaccination and Evaluation of Immune Response in a Mouse Model

This protocol provides a general framework for immunizing mice with an NP(44-52)-based peptide vaccine and subsequently evaluating the induced T-cell response.

#### Materials:

- C57BL/6 mice (if using a murine analog of NP(44-52)) or HLA-A1 transgenic mice.
- NP(44-52) peptide (or its murine equivalent).
- Adjuvant (e.g., CpG oligodeoxynucleotides, Poly(I:C), or formulated in microspheres).[8]
- Sterile PBS.
- Syringes and needles for immunization (e.g., subcutaneous or intraperitoneal).
- Spleen harvesting tools.
- Materials for ELISpot assay or Intracellular Cytokine Staining (as described in Protocol 1).

#### Procedure:

- Vaccine Formulation:
  - Dissolve the NP(44-52) peptide in sterile PBS or another suitable vehicle.



 Mix the peptide solution with the chosen adjuvant according to the manufacturer's instructions. The final concentration should be determined based on previous studies or pilot experiments (e.g., 10-50 μg of peptide per mouse).

#### Immunization:

- Immunize mice with the peptide-adjuvant formulation (e.g., 100-200 μL total volume) via the desired route (e.g., subcutaneous injection at the base of the tail or intraperitoneal injection).
- A typical immunization schedule involves a prime vaccination followed by one or two booster vaccinations at 2-3 week intervals.

#### • Evaluation of Immune Response:

- One to two weeks after the final booster immunization, euthanize the mice and aseptically harvest the spleens.
- Prepare single-cell suspensions of splenocytes.
- Evaluate the NP(44-52)-specific T-cell response using either an IFN-γ ELISpot assay or Intracellular Cytokine Staining (as detailed in Protocol 1, adapted for murine cells).
  - For ELISpot, plate splenocytes in pre-coated IFN-y plates and stimulate with the NP(44-52) peptide. The number of spots corresponds to the number of IFN-y-secreting cells.
  - For ICS, stimulate splenocytes with the peptide and follow the staining procedure to determine the percentage of cytokine-producing CD8+ T-cells.

#### • (Optional) In Vivo Challenge:

- Following the immunization schedule, mice can be challenged with a sublethal dose of a relevant influenza A virus strain.
- Monitor weight loss, morbidity, and mortality.
- At a specific time point post-challenge, lung viral titers can be determined to assess the protective efficacy of the vaccine.



# **Mandatory Visualization**









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Immunogenicity of HLA-A1-restricted peptides derived from S100A4 (metastasin 1) in melanoma patients PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Universal immunity to influenza must outwit immune evasion [frontiersin.org]
- 3. Functional Constraints of Influenza A Virus Epitopes Limit Escape from Cytotoxic T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. An effective CTL peptide vaccine for Ebola Zaire Based on Survivors' CD8+ targeting of a particular nucleocapsid protein epitope with potential implications for COVID-19 vaccine design - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: NP(44-52) Peptide in Influenza Vaccine Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12383220#application-of-np-44-52-in-influenza-vaccine-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com